![molecular formula C26H52O4 B14308101 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid CAS No. 113738-39-9](/img/structure/B14308101.png)
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is a chemical compound with a complex structure that includes both hydrophobic and hydrophilic regions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid typically involves the reaction of octadecanoic acid with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with aqueous environments. This dual nature enables it to modulate membrane fluidity and influence various cellular processes. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid: A saturated fatty acid with similar hydrophobic properties.
2-Ethylhexanol: An alcohol used in the synthesis of various esters.
Ethylhexylglycerin: A compound with antimicrobial properties used in cosmetics.
Uniqueness
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is unique due to its combination of hydrophobic and hydrophilic regions, making it an effective surfactant and emulsifier. Its ability to interact with both lipid and aqueous environments sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113738-39-9 |
|---|---|
Formule moléculaire |
C26H52O4 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
9-(2-ethylhexoxy)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C26H52O4/c1-4-7-9-10-12-15-19-24(27)25(30-22-23(6-3)18-8-5-2)20-16-13-11-14-17-21-26(28)29/h23-25,27H,4-22H2,1-3H3,(H,28,29) |
Clé InChI |
WSHOMYOXZACFSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O)OCC(CC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


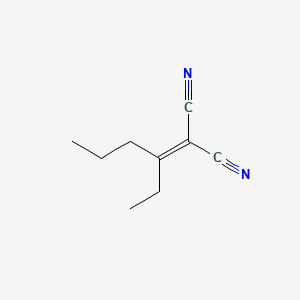
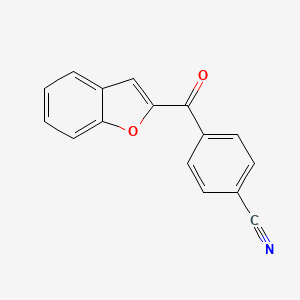
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
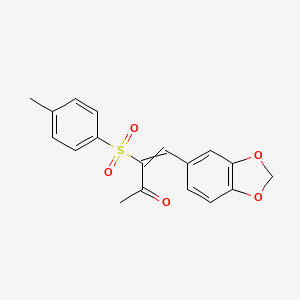
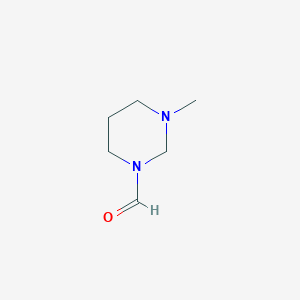

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
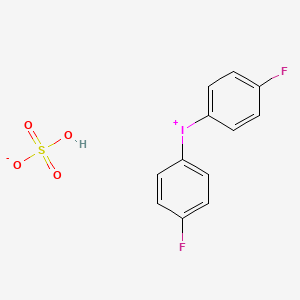

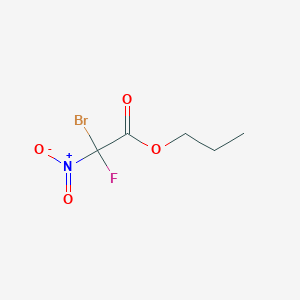
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
